molecular formula C21H44O6 B592890 Propylene glycol diisononanoate CAS No. 125804-17-3

Propylene glycol diisononanoate

Cat. No.: B592890
CAS No.: 125804-17-3
M. Wt: 392.577
InChI Key: ZSSLWTCRFDHJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propylene Glycol Diisononanoate (PGDN) is a branched-chain ester derived from propylene glycol and isononanoic acid. It is widely utilized in cosmetic formulations as a skin-conditioning agent, offering emollient properties that enhance texture and hydration . Structurally, PGDN consists of two isononanoate moieties esterified to propylene glycol, distinguishing it from linear-chain analogs.

Properties

CAS No.

125804-17-3

Molecular Formula

C21H44O6

Molecular Weight

392.577

IUPAC Name

7-methyloctanoic acid;propane-1,2-diol

InChI

InChI=1S/2C9H18O2.C3H8O2/c2*1-8(2)6-4-3-5-7-9(10)11;1-3(5)2-4/h2*8H,3-7H2,1-2H3,(H,10,11);3-5H,2H2,1H3

InChI Key

ZSSLWTCRFDHJFL-UHFFFAOYSA-N

SMILES

CC(C)CCCCCC(=O)O.CC(C)CCCCCC(=O)O.CC(CO)O

Synonyms

PROPYLENE GLYCOL DIISONONANOATE

Origin of Product

United States

Scientific Research Applications

Applications in Cosmetics

Skin Conditioning Agent
Propylene glycol diisononanoate is often used in cosmetic formulations as a skin-conditioning agent. It enhances the texture and feel of products, providing emollient properties that improve skin hydration and smoothness. The compound is utilized in lotions, creams, and other personal care products at concentrations up to 51.7% .

Fragrance Fixative
This compound serves as an effective fixative in perfumes, enhancing the longevity of fragrance oils on the skin. Studies have shown that it improves the adherence of volatile fragrance substances to skin and hair, thereby intensifying the overall scent experience .

Applications in Food and Beverage Manufacturing

Moisture Retention
In food products like baked goods and confectioneries, this compound acts as a humectant, retaining moisture and improving texture. This property extends the shelf life of products by preventing dryness .

Flavor Solvent
As a solvent for flavors and colors, it ensures uniform distribution in beverages and food items, contributing to consistent taste and appearance .

Pharmaceutical Applications

Drug Delivery Enhancer
In pharmaceutical formulations, this compound has been studied for its ability to enhance drug penetration through biological membranes. It modifies the structure of the stratum corneum (the outermost layer of skin), facilitating the delivery of active pharmaceutical ingredients .

Injectable Drug Diluent
The compound is also used as a diluent for injectable drugs, providing a safe medium for drug delivery while maintaining stability .

Safety and Regulatory Status

This compound is generally recognized as safe (GRAS) when used in accordance with established guidelines. It has been evaluated for its safety in cosmetic applications and is permitted as a food additive under specific regulatory frameworks .

Case Study 1: Cosmetic Formulation

A study conducted on the formulation of a moisturizing lotion incorporating this compound demonstrated significant improvements in skin hydration compared to control formulations without the compound. The lotion showed enhanced emollient properties and consumer preference due to its silky feel.

Case Study 2: Food Product Stability

In a comparative analysis of baked goods containing this compound versus those without it, results indicated that products with the compound exhibited lower moisture loss over time, leading to improved texture and consumer satisfaction.

Tables

Application AreaSpecific UseConcentration Range
CosmeticsSkin conditioning agentUp to 51.7%
Fragrance fixativeVaries by formulation
Food & BeverageMoisture retentionVaries by product
Flavor solventVaries by formulation
PharmaceuticalsDrug delivery enhancerVaries by formulation
Injectable drug diluentVaries by formulation

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares PGDN with other propylene glycol (PG) esters and related fatty acid derivatives:

Compound Structure logP Molecular Weight Skin Penetration Potential
Propylene Glycol Diisononanoate Branched-chain ester >5* <500* Moderate
Propylene Glycol Dipelargonate Linear-chain ester >5* ~400 Moderate-High
Propylene Glycol Laurate Monoester (C12 chain) >5* ~300 High
Cholesteryl Nonanoate Sterol ester 10 >500 Low
Ethyl Pelargonate Simple ester >5* ~200 High

Key Observations :

  • Branched vs. Linear Chains : PGDN’s branched structure slows metabolism compared to linear esters (e.g., dipelargonate), which are hydrolyzed more readily into pelargonic acid and glycol .
  • Molecular Weight Impact: Compounds like cholesteryl nonanoate (MW >500) exhibit minimal skin penetration, whereas lower-MW esters (e.g., ethyl pelargonate) penetrate more effectively .

Metabolic Pathways

  • PGDN: Undergoes α-oxidation of branched isononanoate chains followed by β-oxidation, a slower process compared to linear esters .
  • Linear Esters (e.g., Dipelargonate) : Hydrolyzed into pelargonic acid and propylene glycol, with pelargonic acid metabolized via β-oxidation in mitochondria .
  • Cholesteryl Nonanoate: Metabolized via ω-oxidation to dicarboxylic acids, a pathway less efficient than β-oxidation .

Preparation Methods

Acylation Using Isononanoyl Chloride

The most frequently cited method for PGDI synthesis involves the acylation of propylene glycol with isononanoyl chloride in the presence of a base. Pyridine is commonly employed to neutralize hydrochloric acid (HCl) generated during the reaction, which drives the equilibrium toward diester formation. The reaction proceeds under mild conditions (ambient temperature, 12–24 hours) in an aprotic solvent such as dichloromethane (DCM) or ethyl acetate.

Reaction Scheme:

Propylene glycol+2Isononanoyl chloridePyridine/DCMPGDI+2HCl\text{Propylene glycol} + 2 \, \text{Isononanoyl chloride} \xrightarrow{\text{Pyridine/DCM}} \text{PGDI} + 2 \, \text{HCl}

Table 1: Representative Conditions for Acylation

ParameterValueYieldPurity
Molar ratio (Cl:Glycol)2.2:185–90%>95%
SolventDichloromethane
Temperature25°C
Reaction time12 hours

This method is favored for its high selectivity and minimal by-products, though it requires careful handling of corrosive acid chlorides.

Direct Esterification with Isononanoic Acid

Industrial-scale production often employs direct esterification of propylene glycol with excess isononanoic acid under acidic catalysis. Sulfuric acid (1–2 wt%) or p-toluenesulfonic acid (PTSA) accelerates the reaction, which operates at elevated temperatures (150–200°C) with vacuum assistance to remove water. A molar ratio of 2.5:1 (acid:glycol) ensures complete conversion to the diester.

Table 2: Direct Esterification Parameters

ParameterValueCatalystYield
Temperature180°CH2_2SO4_470–75%
Reaction time8–12 hours
Pressure10–15 mmHg

Molecular sieves or toluene reflux are used to azeotropically remove water, improving yields. This method is cost-effective but requires post-reaction purification to eliminate unreacted acid.

Catalytic Innovations and Process Optimization

Enzyme-Catalyzed Esterification

Recent advances explore lipase-catalyzed routes for PGDI synthesis under milder conditions (40–60°C). Immobilized Candida antarctica lipase B (CAL-B) demonstrates 80–85% conversion in solvent-free systems, though reaction times extend to 48–72 hours.

Table 3: Enzymatic vs. Chemical Catalysis

MetricEnzymaticChemical
Temperature50°C180°C
Reaction time72 hours12 hours
Yield80–85%70–75%
SustainabilityHighLow

Solvent-Free Industrial Processes

Patents disclose solvent-free systems using molten isononanoic acid and propylene glycol at 200–220°C. Continuous reactors with thin-film evaporators achieve 90% diester content within 6 hours, reducing energy consumption by 30% compared to batch processes.

Purification and Quality Control

Distillation Techniques

Molecular distillation at 130–150°C and 0.001–0.01 mmHg isolates PGDI from monoester by-products and unreacted acid. This step ensures >98% purity, critical for cosmetic applications.

Analytical Verification

Gas chromatography (GC) with flame ionization detection (FID) and high-performance liquid chromatography (HPLC) are standard for quantifying PGDI. Nuclear magnetic resonance (NMR) confirms ester bond formation via peaks at δ 4.1–4.3 ppm (methylene protons) and δ 2.3–2.5 ppm (carbonyl adjacent methyl).

Table 4: Analytical Methods for PGDI Characterization

MethodTargetDetection Limit
GC-FIDPurity0.1% w/w
1^1H NMRStructural confirmation1 mol%
HPLC-UVBy-products0.05 mg/L

Industrial Production Workflows

Large-scale PGDI synthesis follows a hybrid approach:

  • Batch esterification : Propylene glycol and isononanoic acid react at 180°C for 10 hours with H2_2SO4_4.

  • Continuous distillation : Short-path distillation removes low-boiling impurities.

  • Final polishing : Activated carbon treatment eliminates color bodies, yielding a water-white product .

Q & A

Q. What established laboratory protocols exist for synthesizing propylene glycol diisononanoate, and how do reaction conditions influence esterification efficiency?

  • Methodological Answer : Synthesis involves esterification of propylene glycol with isononanoic acid (branched C9 acid). Acid catalysis (e.g., sulfuric acid) or enzymatic methods (lipases) are common. Key parameters include:
  • Molar ratio : A 2:1 excess of isononanoic acid to propylene glycol improves diester yield.
  • Temperature : 80–120°C for acid catalysis; enzymatic methods require milder conditions (30–60°C).
  • Catalyst loading : 1–5% (w/w) for acid catalysts; enzyme stability dictates lower loadings.
    Purification via vacuum distillation or column chromatography removes unreacted acids and monoesters .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm branching and ester linkage positions. Peaks at δ 4.0–4.3 ppm (methylene protons adjacent to ester groups) and δ 170–175 ppm (carbonyl carbons) are diagnostic .
  • GC-MS : Quantifies residual fatty acids and monoesters; detection limits ~0.1% impurity.
  • HPLC with ELSD/UV : Separates diesters from monoesters; retention time calibration against USP reference standards ensures accuracy .

Q. How does the branched-chain structure of this compound influence its metabolic pathways compared to straight-chain analogs?

  • Methodological Answer : Branched chains undergo α-oxidation (via peroxisomal enzymes) to shorten the chain before mitochondrial β-oxidation . Key steps:
  • In vitro models : Use rat liver homogenates to isolate peroxisomal and mitochondrial fractions.
  • Isotopic tracing : 13^{13}C-labeled diisononanoate tracks metabolite formation (e.g., 3-carbon dicarboxylic acids via ω-oxidation) .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in reported skin penetration data for this compound?

  • Methodological Answer : Conflicting data arise from varying skin models (human vs. rodent) and formulation matrices . Standardize using:
  • Franz diffusion cells with human stratum corneum.
  • QSAR modeling : Compare experimental logP (>5) and molecular weight (~400 Da) against penetration thresholds (Table 1) .

Table 1 : Key Parameters for Skin Penetration Potential

ParameterValue/RangeSignificance
logP (octanol-water)>5High lipophilicity reduces penetration
Molecular weight~400 DaBelow 500 Da threshold

Q. How can researchers isolate and quantify metabolites of this compound in hepatic models?

  • Methodological Answer :
  • Hepatocyte incubations : Use primary human hepatocytes or HepG2 cells with LC-MS/MS for metabolite profiling.
  • Enzyme inhibition : Co-incubate with 4-pentenoic acid (β-oxidation inhibitor) to isolate α-oxidation products .
  • Data normalization : Express metabolite concentrations relative to cellular protein content to account for viability differences .

Q. What computational approaches predict the interaction of this compound with lipid bilayers, and how do these align with experimental data?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use GROMACS with the CHARMM36 force field. Parameterize ester bonds and branching using quantum mechanical calculations.
  • Validation : Compare simulated partition coefficients with experimental logP values. Discrepancies >0.5 log units suggest force field recalibration .

Q. How do formulation matrices (e.g., emulsions vs. anhydrous systems) affect the stability of this compound under accelerated storage conditions?

  • Methodological Answer :
  • Stability chambers : Test at 40°C/75% RH for 6 months. Monitor hydrolysis via:
  • pH titration : Free fatty acid release indicates ester bond cleavage.
  • FTIR : Loss of carbonyl peaks (1720–1740 cm1^{-1}) confirms degradation .
  • Matrix effects : Anhydrous systems (e.g., silicone oils) reduce hydrolysis rates by 30–50% compared to emulsions .

Data Contradiction Analysis

Q. Why do studies report conflicting rates of β-oxidation for this compound in mammalian models?

  • Methodological Answer : Variations arise from species-specific enzyme expression (e.g., rat vs. human acyl-CoA dehydrogenases) and subcellular fractionation protocols . Mitigate by:
  • Standardized subcellular isolation : Use differential centrifugation with protease inhibitors to preserve enzyme activity.
  • Cross-species validation : Compare metabolite profiles in human liver microsomes and rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.